EGFR-IN-108 is a potent compound recognized for its inhibitory effects on the epidermal growth factor receptor, a critical target in cancer therapy. With an IC50 value of 5.8 nM for human epidermal growth factor receptor, this compound showcases significant efficacy in blocking receptor activity, which is pivotal for cell proliferation and survival in various cancer types. The compound is classified under small-molecule inhibitors specifically designed to target tyrosine kinases associated with the epidermal growth factor receptor signaling pathway .
The synthesis of EGFR-IN-108 involves sophisticated organic chemistry techniques. Key steps in its preparation include:
The molecular structure of EGFR-IN-108 can be characterized by its unique composition and arrangement of atoms. The structure includes:
The compound's structure features a central ruthenium complex integrated with various functional groups that contribute to its inhibitory action against the epidermal growth factor receptor .
EGFR-IN-108 participates in several chemical reactions that are crucial for its functionality:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The mechanism of action for EGFR-IN-108 involves the inhibition of the epidermal growth factor receptor. By binding to this receptor, the compound prevents its activation and subsequent downstream signaling pathways essential for cell growth and survival. This inhibition leads to:
EGFR-IN-108 exhibits several notable physical and chemical properties:
These properties are significant for its application in laboratory settings and potential therapeutic use .
EGFR-IN-108 has diverse applications across various scientific fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: